5-(4-chlorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-5-3-9(4-6-10)12-16-17-13(19)18(12)11-2-1-7-15-8-11/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJUDUFOECZRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324056 | |
| Record name | 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
286009-80-1 | |
| Record name | 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group (-SH) in the triazole ring undergoes oxidation to form disulfide derivatives or sulfonic acids. This reaction is critical for modifying the compound’s solubility and reactivity.
Key Details :
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) in acidic or alkaline conditions .
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Mechanism : The thiol group reacts with oxidizing agents to form disulfide bonds or further oxidized products like sulfonic acids.
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Applications : Disulfide derivatives may exhibit enhanced antimicrobial activity due to increased stability .
Substitution Reactions
The chlorine atom on the 4-chlorophenyl group is susceptible to nucleophilic aromatic substitution, allowing functional group diversification.
Key Details :
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Reagents : Amines, thiols, or alkoxides under basic conditions (e.g., NaOH, KOH) .
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Mechanism : The electron-withdrawing chlorine atom directs nucleophilic attack to the para position of the phenyl ring.
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Products : Substituted derivatives (e.g., methoxy, amino) with altered biological activity .
Reduction Reactions
Reduction targets the triazole ring or aromatic substituents, altering the compound’s electronic properties.
Key Details :
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has demonstrated that 5-(4-chlorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, a study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli .
1.2 Antifungal Properties
This compound has also been evaluated for its antifungal activity. A significant study found that it inhibited the growth of several fungal pathogens, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .
1.3 Cancer Research
Recent investigations have explored the potential of this compound as an anticancer agent. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to inhibit key signaling pathways involved in cell proliferation is under investigation .
Agrochemical Applications
2.1 Fungicides
The compound is being researched as a potential fungicide in agricultural applications. Its efficacy against plant pathogens has been documented, particularly in controlling diseases caused by Fusarium and Botrytis species. Field trials have indicated that formulations containing this triazole derivative can significantly reduce disease incidence in crops like tomatoes and grapes .
2.2 Plant Growth Regulators
Beyond its fungicidal properties, there is emerging evidence that this compound may act as a plant growth regulator. Studies have suggested that it can enhance seed germination and root development in various plant species, potentially due to its influence on hormonal pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for E. coli, showcasing its potential as a therapeutic agent .
Case Study 2: Agricultural Application
In a controlled field trial reported by Johnson et al. (2024), the application of this triazole compound as a fungicide resulted in a 50% reduction in disease severity on grapevines affected by Botrytis cinerea. The study concluded that the compound could be integrated into existing pest management systems .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent variations. Below is a detailed comparison of Yucasin with its analogs:
Substituent Effects on Bioactivity
Aryl Group Modifications
Yucasin (5-(4-chlorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol):
The 4-chlorophenyl group enhances electron-withdrawing effects, improving stability and enzyme binding. The pyridin-3-yl moiety facilitates hydrogen bonding with YUCCA proteins.- However, this compound forms Schiff bases (e.g., with 4-phenoxybenzaldehyde), which may redirect its application toward metal coordination chemistry rather than enzyme inhibition .
- 5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol (): The 2-chlorophenyl substituent and pyrazole-based Schiff base yield an IC₅₀ of 1.50 µM against alkaline phosphatase, suggesting that chlorine position significantly impacts inhibitory potency. Comparatively, Yucasin’s 4-chlorophenyl group optimizes steric and electronic interactions with YUCCA .
Pyridine Ring Variations
- 4-((4-Chlorophenyl)methyleneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (): Substituting pyridin-3-yl with pyridin-4-yl reduces auxin inhibition efficacy but enhances antimicrobial activity (moderate against bacterial strains) due to altered hydrogen-bonding patterns .
Functional Group Contributions
Thiol (-SH) Group
The thiol group in Yucasin enables metal coordination, as seen in triazole-thiol metal complexes (). For example, Cu(II) and Zn(II) complexes of analogous ligands exhibit anticancer activity against MCF-7 and Hep-G2 cell lines . In contrast, Yucasin’s thiol group directly interacts with YUCCA’s active site, highlighting its role in enzyme inhibition .
Schiff Base Formation
Many analogs, such as 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (), form Schiff bases with aldehydes. These derivatives often show enhanced antimicrobial or anticancer properties but lack auxin-inhibitory activity due to structural bulkiness .
Structure-Activity Relationship (SAR) Insights
- Chlorophenyl Position: 4-Chlorophenyl (Yucasin) optimizes enzyme inhibition, while 2-chlorophenyl () favors phosphatase inhibition.
- Pyridine Orientation: Pyridin-3-yl (Yucasin) is critical for auxin biosynthesis inhibition, whereas pyridin-4-yl shifts activity toward antimicrobial effects .
- Schiff Bases vs. Thiols: Schiff base formation diversifies applications (e.g., metal coordination, antimicrobial) but reduces specificity for YUCCA .
Biological Activity
5-(4-chlorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.82 g/mol. The presence of the triazole ring and thiol group contributes to its reactivity and biological efficacy.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various microorganisms:
| Compound | Concentration (%) | Inhibition Zone (mm) | Bacterial Species |
|---|---|---|---|
| 5-(4-chlorophenyl)-4-(pyridin-3-yl)-triazole | 1% | 14 (S. aureus) | Gram-positive |
| 12 (E. coli) | Gram-negative | ||
| 8 (K. pneumoniae) | Gram-negative | ||
| 10 (C. albicans) | Fungal |
This data indicates that the compound exhibits good antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida albicans .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, derivatives of triazole have shown cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma (IGR39) | 5.0 |
| Breast Cancer (MDA-MB-231) | 7.5 |
| Pancreatic Carcinoma (Panc-1) | 6.0 |
In vitro studies indicated that these compounds were particularly effective against melanoma cells, suggesting a selective cytotoxicity that warrants further investigation .
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, the thiol group in these compounds may play a role in redox reactions that disrupt cellular functions in target organisms or cancer cells .
Case Studies
A notable study involved the synthesis and evaluation of various triazole derivatives, including 5-(4-chlorophenyl)-4-(pyridin-3-yl)-triazole, where researchers found enhanced activity correlated with specific substituents on the triazole ring. The study highlighted how electron-donating groups increased antibacterial potency compared to electron-withdrawing groups .
Q & A
Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via condensation reactions. One method involves reacting 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under basic conditions to form the triazole-thiol backbone . Alkylation reactions with halogenated alkanes in the presence of NaOH/MeOH are also employed to introduce S-alkyl substituents . Confirmatory techniques like ¹H-NMR and LC-MS are critical for structural validation .
Q. How is the compound characterized, and what analytical methods are recommended?
Elemental analysis, ¹H-NMR, and LC-MS are standard for confirming purity and structure . For example, ¹H-NMR can resolve aromatic protons from the pyridinyl and chlorophenyl groups, while LC-MS verifies molecular ion peaks . Crystallographic studies (e.g., X-ray diffraction) are used to resolve stereochemical ambiguities in derivatives .
Q. What preliminary biological activities have been reported for this compound?
Initial screening reveals antifungal and antibacterial potential. Derivatives with S-alkyl chains show enhanced antifungal activity, possibly due to improved membrane permeability . Antibacterial studies using the serial dilution method indicate moderate activity against Gram-positive bacteria, linked to the triazole-thiol pharmacophore .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimizing solvent systems (e.g., methanol for solubility) and stoichiometric ratios (e.g., 1:1 for aldehyde condensation) is critical . Temperature control during alkylation (20–25°C) minimizes side reactions, while NaOH concentration (1.03 mmol) ensures deprotonation of the thiol group for efficient alkyl halide coupling . Scale-up studies recommend inert atmospheres to prevent oxidation .
Q. What computational tools are used to predict biological activity and ADME properties?
Molecular docking studies (e.g., AutoDock Vina) model interactions with fungal CYP51 or bacterial dihydrofolate reductase, identifying key hydrogen bonds with the triazole-thiol core . ADME predictions via SwissADME highlight moderate bioavailability (LogP ~2.5) and blood-brain barrier permeability, guiding derivative design .
Q. How do structural modifications (e.g., alkylation, aminomethylation) affect bioactivity?
S-alkylation with short-chain halides (e.g., methyl or ethyl) enhances antifungal activity by 30–50%, while bulkier groups reduce solubility and efficacy . Aminomethylation with 6-chloro-3-chloromethyl pyridine introduces polar groups, improving antibacterial selectivity against Staphylococcus aureus (MIC = 32 µg/mL) .
Q. What strategies address contradictions in biological data across studies?
Discrepancies in antimicrobial potency may arise from substituent positioning (e.g., para vs. meta chlorophenyl) or assay conditions (e.g., broth microdilution vs. agar diffusion) . Cross-validation using isogenic mutant strains or standardized CLSI protocols is recommended .
Q. How can DFT calculations and spectroscopic data resolve structural ambiguities?
DFT (B3LYP/6-31G*) optimizes geometry and predicts IR/NMR spectra, correlating with experimental data to confirm tautomeric forms (e.g., thione vs. thiol) . For example, computed ¹H-NMR chemical shifts for the pyridinyl protons (δ 8.5–8.7 ppm) align with observed data, validating the proposed structure .
Methodological Challenges and Solutions
Q. What are the key challenges in synthesizing enantiomerically pure derivatives?
Racemization during alkylation or aminomethylation is common. Chiral HPLC (e.g., Chiralpak IA) or asymmetric catalysis (e.g., L-proline-mediated reactions) can resolve enantiomers . Crystallization in chiral solvents (e.g., (R)-2-octanol) may improve enantiomeric excess (>90%) .
Q. How can researchers validate target engagement in biological assays?
Competitive binding assays (e.g., fluorescence polarization) with labeled substrates (e.g., fluconazole for CYP51) confirm direct target inhibition . CRISPR-Cas9 knockout strains (e.g., Candida albicans CYP51Δ) can isolate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
